![molecular formula C18H21N3O2 B1671000 Benzoic acid, p-hydroxy-, (p-(diethylamino)benzylidene)hydrazide CAS No. 95167-41-2](/img/structure/B1671000.png)
Benzoic acid, p-hydroxy-, (p-(diethylamino)benzylidene)hydrazide
Overview
Description
Benzoic acid, p-hydroxy-, (p-(diethylamino)benzylidene)hydrazide, commonly referred to as BHPH, is a synthetic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid with a melting point of 97-99°C, and it is soluble in water, ethanol, and methanol. BHPH has been used in a variety of research applications, including in vivo and in vitro studies, as well as studies on its mechanism of action and biological activity.
Scientific Research Applications
Sensor Development and Fluorescence Recognition
Amide–imine conjugates, including derivatives of benzoic acid hydrazide, have been prepared for the synthesis of Mo(vi) complexes. These complexes exhibit selective fluorescence recognition for Y3+ and Pb2+ cations, demonstrating potential applications in sensing and logic gate construction. The study provides insights into the mechanism of cation–probe interactions and orbital energy parameters through DFT studies (Chatterjee et al., 2022).
Biological Activity
Several studies have investigated the biological activity of benzoic acid hydrazide derivatives. These include the synthesis of compounds with potential antimicrobial and antifungal activities. For instance, derivatives synthesized from p-aminobenzoic acid hydrazide showed significant antimicrobial properties and were also evaluated for their in vitro hepatic microsomal metabolism (Komurcu et al., 1995). Another study synthesized hydrazides as nucleating agents for poly(L-lactic acid), aiming to improve the material's crystallization and processability (Kawamoto et al., 2007).
Material Science and Chemistry
In the realm of material science, hydrazides have been explored for their tunable reactivity, offering pathways for hydroamination and aminocarbonylation reactions. These findings suggest versatile applications in organic synthesis and material processing (Roveda et al., 2009). Furthermore, Schiff bases derived from benzoic acid hydrazides were studied for their antioxidant activity and interactions with bovine serum albumin, indicating their potential in pharmaceutical applications (Sharma et al., 2016).
Mechanism of Action
Target of Action
DY131, also known as “Benzoic acid, p-hydroxy-, (p-(diethylamino)benzylidene)hydrazide”, is a pharmacological agonist of the orphan receptor Estrogen-Related Receptor (ERR) γ . ERRγ is a member of the nuclear receptor superfamily and plays a crucial role in regulating energy generation, oxidative metabolism, cell apoptosis, and inflammatory responses .
Mode of Action
DY131 interacts with ERRγ, enhancing its transcriptional activity . This interaction leads to changes in the expression of various genes, including the mitochondrial transcriptional factor A (TFAM) .
Biochemical Pathways
The activation of ERRγ by DY131 affects several biochemical pathways. It promotes the expression of TFAM, which is crucial for mitochondrial biosynthesis . DY131 also suppresses the Wnt signaling pathway, which is involved in cell growth and differentiation .
Pharmacokinetics
It has been administered intraperitoneally in murine models at a dose of 5 mg/kg/day for 3 days prior to experimental challenges .
Result of Action
The activation of ERRγ by DY131 leads to several molecular and cellular effects. It reduces oxidative stress, inflammation, and apoptosis . In various murine models, DY131 has been shown to ameliorate conditions such as acute kidney injury (AKI) and lipopolysaccharide-induced liver injury .
Action Environment
The efficacy and stability of DY131 can be influenced by various environmental factors. For instance, the downregulation of ERRγ in certain disease states, such as in the liver tissues of lipopolysaccharide-treated mice, can impact the effectiveness of DY131
properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKOCYWYAWBGKY-CPNJWEJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95167-41-2 | |
Record name | GSK-9089 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095167412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-(4-Diethylaminobenzylidene)-4-hydroxybenzoylhydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-9089 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VWV92039E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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